N,N-Dimethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride
Overview
Description
N,N-Dimethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride (DMPT) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMPT is a triazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In
Scientific Research Applications
Pharmacological Properties and Therapeutic Potential
Anti-convulsive Activity
A study related to the pharmacological properties of triazole derivatives, including compounds structurally related to N,N-Dimethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride, highlighted their valuable anti-convulsive properties, indicating potential use in treating epilepsy and conditions of tension and agitation (Shelton, 1981).
Inhibitors of Soluble Epoxide Hydrolase
Another study discovered 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high throughput screening. These compounds, which share a functional group similarity with the subject compound, showed significant potency and selectivity, indicating their potential for treating diseases through epoxide hydrolase inhibition (Thalji et al., 2013).
Chemical Synthesis and Structural Analysis
Synthetic Processes
Research on the scalable and facile synthesis of related piperazine-1-carboxamide compounds, which are structurally similar to the target compound, highlights advances in the chemical synthesis of potential therapeutic agents. These processes are crucial for developing drugs targeting central nervous system disorders (Wei et al., 2016).
Molecular Structure Investigations
Studies on s-triazine derivatives incorporating various moieties have provided insights into the molecular structures and intermolecular interactions of these compounds. Such research is foundational for understanding the chemical behavior and potential applications of N,N-Dimethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride (Shawish et al., 2021).
properties
IUPAC Name |
N,N-dimethyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O.ClH/c1-14(2)10(16)9-7-15(13-12-9)8-3-5-11-6-4-8;/h7-8,11H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYIBJZUDSSACP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN(N=N1)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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